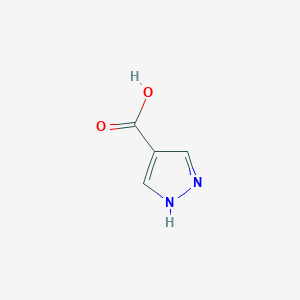

1H-Pyrazole-4-carboxylic acid

Descripción general

Descripción

4-Carboxipirazol, también conocido como ácido pirazol-4-carboxílico, es un compuesto orgánico heterocíclico con la fórmula molecular C4H4N2O2. Es un derivado del pirazol, un anillo de cinco miembros que contiene dos átomos de nitrógeno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 4-carboxipirazol se puede sintetizar a través de varios métodos. Un enfoque común implica la ciclación de hidrazina con compuestos carbonílicos α,β-insaturados, seguida de oxidación. Otro método incluye la reacción del pirazol con dióxido de carbono en condiciones de alta presión y temperatura .

Métodos de producción industrial: En entornos industriales, el 4-carboxipirazol se produce típicamente mediante la ciclación de derivados de hidrazina con dicetonas, seguida de carboxilación. Las condiciones de reacción a menudo implican el uso de catalizadores y entornos controlados para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-carboxipirazol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar derivados de ácido pirazol-4-carboxílico.

Reducción: Las reacciones de reducción pueden convertirlo en pirazol-4-carboxaldehído.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan a menudo en condiciones ácidas o básicas.

Principales productos:

Oxidación: Derivados de ácido pirazol-4-carboxílico.

Reducción: Pirazol-4-carboxaldehído.

Sustitución: Varios derivados de pirazol sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

1H-Pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its derivatives exhibit a wide range of pharmacological activities, making them essential in drug discovery and development. For instance, pyrazole derivatives have shown potential as anti-inflammatory, analgesic, and anticancer agents .

Case Study: Antioxidant Activity

Research has demonstrated that copper(II) complexes with pyrazole derivatives exhibit significant antioxidant properties. These complexes act as mimics for superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are critical enzymes in cellular antioxidant defense mechanisms .

| Compound | Activity | Reference |

|---|---|---|

| Cu(II) complex with pyrazole | SOD mimic | |

| Pyrazole derivatives | Anticancer activity |

Agricultural Chemistry

Herbicides and Fungicides

this compound is integral to the formulation of herbicides and fungicides. It aids in the development of compounds that enhance crop protection and yield. For example, the compound has been utilized in synthesizing HPPD-inhibiting herbicides, which are effective against various weeds in paddy fields .

Case Study: Efficacy in Weed Control

A study evaluated the herbicide QYR301, which incorporates this compound derivatives. The results indicated high efficacy against notorious weeds like Echinochloa crus-galli, demonstrating the compound's potential in sustainable agriculture .

| Herbicide | Target Weeds | Efficacy |

|---|---|---|

| QYR301 | Echinochloa crus-galli | High |

| Leptochloa chinensis | High |

Material Science

Advanced Materials Development

In material science, this compound is explored for its role in creating advanced polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Coating Formulations

Research into polymer formulations incorporating pyrazole derivatives has shown improved mechanical properties and resistance to corrosion, highlighting their utility in protective coatings for metal surfaces .

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound is utilized as a reagent in various techniques for detecting and quantifying other substances. Its effectiveness as a reference standard in chromatographic methods aids researchers in achieving accurate results .

Case Study: Chromatographic Techniques

Studies have demonstrated that using pyrazole derivatives as internal standards enhances the reliability of chromatographic analyses, particularly in complex mixtures found in environmental samples .

Mecanismo De Acción

El mecanismo de acción del 4-carboxipirazol implica su interacción con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede inhibir ciertas enzimas al unirse a sus sitios activos, modulando así las vías bioquímicas. Las vías y los objetivos exactos dependen de la aplicación y el derivado específicos del compuesto .

Compuestos similares:

- Ácido pirazol-3-carboxílico

- Ácido pirazol-5-carboxílico

- Ácido 1H-pirazol-4-carboxílico

Comparación: El 4-carboxipirazol es único debido a su posición específica del grupo carboxilo en el anillo de pirazol, lo que influye en su reactividad e interacción con otras moléculas. En comparación con el ácido pirazol-3-carboxílico y el ácido pirazol-5-carboxílico, el 4-carboxipirazol exhibe diferentes propiedades químicas y biológicas, lo que lo hace adecuado para aplicaciones distintas .

Comparación Con Compuestos Similares

- Pyrazole-3-carboxylic acid

- Pyrazole-5-carboxylic acid

- 1H-Pyrazole-4-carboxylic acid

Comparison: 4-Carboxypyrazole is unique due to its specific position of the carboxyl group on the pyrazole ring, which influences its reactivity and interaction with other molecules. Compared to pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid, 4-Carboxypyrazole exhibits different chemical and biological properties, making it suitable for distinct applications .

Actividad Biológica

1H-Pyrazole-4-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

Overview of Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

- Anti-inflammatory : Several studies have demonstrated the compound's ability to inhibit pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a potential candidate for treating inflammatory diseases.

- Antimicrobial : The compound has shown efficacy against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.

- Anticancer : Research indicates that certain derivatives can inhibit cancer cell proliferation, suggesting their use in cancer therapy.

- Neuroprotective : Some studies suggest that this compound may protect neuronal cells from damage, which is crucial for neurodegenerative disease treatment.

Anti-inflammatory Activity

A study by Burguete et al. synthesized several 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and tested them for anti-inflammatory properties. Compounds showed significant inhibition of TNF-α and IL-6 at concentrations comparable to dexamethasone . Another study reported that derivatives of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide exhibited potent anti-inflammatory effects in a carrageenan-induced rat paw edema model .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Dexamethasone | 76% (1 µM) | 86% (1 µM) | |

| Compound 4 | 61% (10 µM) | 76% (10 µM) | |

| Compound 10a | 75% (3 h) | - |

Antimicrobial Activity

The antimicrobial efficacy of this compound was highlighted in a study where compounds were screened against Mycobacterium tuberculosis and various bacterial strains. Notably, compound 4b demonstrated significant inhibition against E. coli and Aspergillus niger at concentrations lower than standard antibiotics .

| Microorganism | Inhibition Concentration (µg/mL) | Standard Drug Concentration (µg/mL) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | 6.25 | Rifampin (0.25) | |

| E. coli | 40 | Ampicillin | |

| Aspergillus niger | 40 | Griseofulvin |

Anticancer Activity

Research indicates that certain derivatives of this compound can inhibit the growth of cancer cells. A derivative was identified as a potent inhibitor of ALKBH1, an enzyme implicated in cancer progression . The structure–activity relationship studies revealed that modifications to the pyrazole ring significantly influenced anticancer activity.

Case Studies

In a notable case study involving neuroprotection, researchers investigated the effects of various pyrazole derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that specific compounds could reduce cell death by modulating apoptotic pathways .

Propiedades

IUPAC Name |

1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-6-2-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBBXSASDSZJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191150 | |

| Record name | 1H-Pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37718-11-9 | |

| Record name | Pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37718-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxypyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037718119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARBOXYPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XJZ84GV8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Carboxypyrazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.